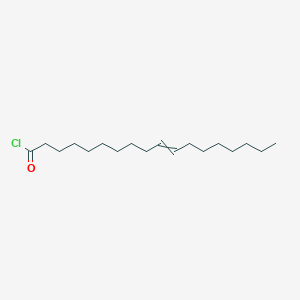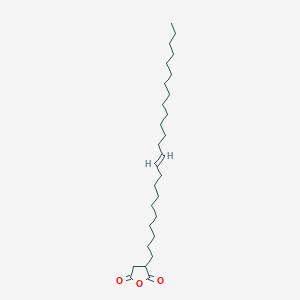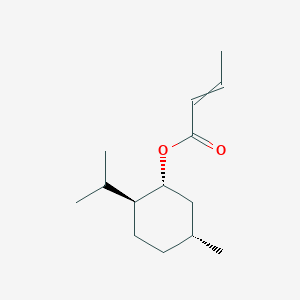
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a but-2-enoate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate typically involves the esterification of the corresponding alcohol with but-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexanol: Similar structure but lacks the ester functional group.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Similar structure with an acetate ester instead of but-2-enoate.
Uniqueness
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to similar compounds. The presence of the but-2-enoate ester allows for unique interactions and reactions that are not possible with other esters or alcohols.
Propiedades
Número CAS |
64838-58-0 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] but-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h5-6,10-13H,7-9H2,1-4H3/t11-,12+,13-/m1/s1 |
Clave InChI |
DNVICYQGCINFSQ-FRRDWIJNSA-N |
SMILES isomérico |
CC=CC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
SMILES canónico |
CC=CC(=O)OC1CC(CCC1C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


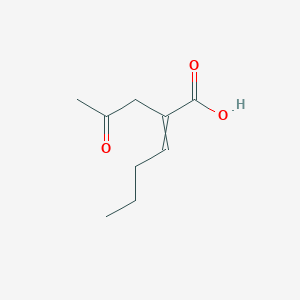

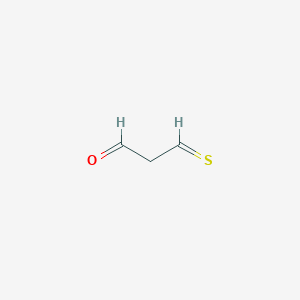
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
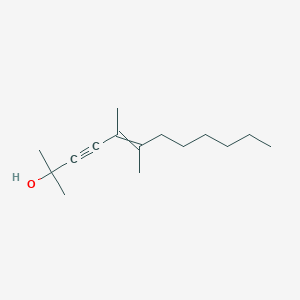
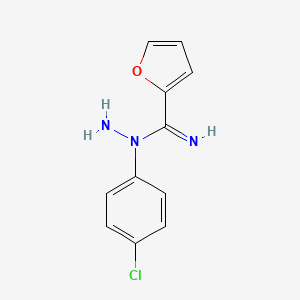
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
